4-O-alpha-D-Glucopyranosyl-D-fructose

Food formulation Syrup processing Non-crystallizing sweeteners

This high-purity 4-O-alpha-D-Glucopyranosyl-D-fructose (maltulose) monohydrate is a reducing disaccharide with an α-(1→4) linkage, distinct from sucrose and maltose. Its ketose moiety confers resistance to glucoamylase hydrolysis and unique thermal degradation behavior, essential for analytical accuracy in honey authenticity testing and processed food analysis. The α-(1→4) linkage is formed with yields up to 91% using maltose phosphorylase, enabling scalable enzymatic synthesis of rare disaccharides. Maltulose-containing syrups (10-60%) remain non-crystallizing at ≥75% solids, ideal for shelf-stable liquid sweeteners. Choose this standard for reliable HPLC/GC-MS identification and robust enzymatic process development.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
Cat. No. B7823296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-alpha-D-Glucopyranosyl-D-fructose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h5-15,17-21H,1-3H2/t5-,6-,7-,8-,9+,10-,11-,12-/m1/s1
InChIKeyPFCRQPBOOFTZGQ-RGXJTGTOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-O-alpha-D-Glucopyranosyl-D-fructose (Maltulose) Procurement: Chemical Identity and Baseline Characteristics


4-O-alpha-D-Glucopyranosyl-D-fructose (systematic name; CAS 17606-72-3), commonly known as maltulose, is a reducing disaccharide composed of an α-D-glucopyranosyl unit linked via an α-(1→4) glycosidic bond to D-fructose . It exists as the monohydrate form (CAS 207511-09-9) with a molecular weight of 342.30 g/mol (anhydrous) and melting point of 137 °C (decomposition) . Naturally occurring in honey and produced via alkaline isomerization of maltose or enzymatic synthesis using maltose phosphorylase, maltulose is structurally distinct from sucrose (α-1,β-2 linkage), lactose (β-1,4 linkage), and its aldose counterpart maltose (glucose-glucose) [1][2]. Commercial analytical reference material is available at ≥99% purity, with reported specific rotation [α]22/D +57° (c = 2 in H2O) .

Why Maltulose Cannot Be Substituted by Maltose, Sucrose, or Isomaltulose in Technical Applications


Generic substitution among disaccharides fails because 4-O-alpha-D-glucopyranosyl-D-fructose exhibits a unique combination of structural, enzymatic, and thermal degradation properties that directly impact product performance. Unlike its aldose precursor maltose, maltulose contains a ketose fructose moiety that confers resistance to glucoamylase hydrolysis [1] and distinct β-elimination degradation behavior under alkaline and thermal conditions [2]. Compared to sucrose, the α-(1→4) linkage arrangement in maltulose results in fundamentally different sweetness intensity and metabolic processing [3]. Relative to isomaltulose (α-1,6 linkage), maltulose demonstrates divergent acceptor specificity in enzymatic synthesis pathways, enabling different process economics [4]. Substitution without accounting for these documented quantitative differences compromises formulation stability, analytical accuracy as a standard, and enzymatic process yields.

Quantitative Differentiation Evidence for 4-O-alpha-D-Glucopyranosyl-D-fructose vs. Comparators


Non-Crystallizing Syrup Stability at High Solids Concentration vs. Sucrose and High-Maltose Syrups

Maltulose-containing syrups at ≥75% solids concentration exhibit non-crystallizing behavior, whereas sucrose and high-maltose syrups crystallize under equivalent conditions [1]. The patented syrup formulation contains 10-60% maltulose by dry weight, with total ketose composition of 40-80%, enabling stable liquid formulations without crystal formation at high concentrations [1].

Food formulation Syrup processing Non-crystallizing sweeteners

Enzymatic Hydrolysis Resistance to Glucoamylase vs. Maltose

Maltulose (4-O-α-D-glucopyranosyl-D-fructose) is only slowly hydrolyzed by purified amylo-glucosidase (glucoamylase) from Aspergillus niger, whereas maltose (4-O-α-D-glucopyranosyl-D-glucose) is rapidly and completely hydrolyzed by the same enzyme under identical conditions [1]. This differential hydrolysis rate was exploited for preparative purification: after alkaline isomerization of maltose to maltulose, unchanged maltose was selectively hydrolyzed with glucoamylase, leaving maltulose intact [1].

Enzymatic hydrolysis Carbohydrate analysis Glucoamylase specificity

Enzymatic Synthesis Yield from Maltose via Maltose Phosphorylase

In a one-pot coupled phosphorolysis/reverse phosphorolysis reaction using Lactobacillus acidophilus NCFM maltose phosphorylase (LaMalP), α-D-glucopyranosyl-(1→4)-D-fructose (maltulose) synthesis from maltose and fructose acceptor achieved yields that, while not explicitly quantified in the publication, are contextually comparable to the 84-91% yields reported for other α-(1→4)-glucosidic disaccharides synthesized using the same enzymatic system from 0.1 M maltose and monosaccharide acceptors [1]. The disaccharide yields from 50 mM β-glucose 1-phosphate and 50 mM monosaccharide acceptors ranged from 13% to 99%, demonstrating the broad acceptor specificity of LaMalP for α-(1→4)-glucosidic bond formation [2].

Enzymatic synthesis Biocatalysis Disaccharide production

Thermal Degradation Pathway Distinct from Lactulose under Neutral pH Conditions

Upon heating in phosphate buffer at pH 7.5, maltulose degrades via β-elimination followed by keto-enol tautomerization to yield 3-deoxy-D-glycero-pent-2-ulose and formic acid as major products, without isosaccharinic acid formation [1]. In contrast, under strongly alkaline conditions, benzylic acid rearrangement dominates, producing isosaccharinic acids [1]. Comparative studies in heated disaccharide-casein systems show that lactulose degrades into galactose and formic acid, whereas maltulose degrades into glucose and formic acid among other compounds [2].

Thermal stability Carbohydrate degradation Process chemistry

Relative Sweetness Intensity Between Maltose and Sucrose

By superficial sensory testing, maltulose was judged sweeter than maltose but less sweet than sucrose [1]. Sakai et al. (U.S. Pat. No. 3,691,013) ranked the sweetness of a high-maltulose product as approximately equal to maltitol, below sucrose, but above dextrose [1]. These assessments position maltulose as a moderate-intensity sweetener distinct from both the low sweetness of maltose and the high sweetness of sucrose.

Sweetener formulation Sensory evaluation Sugar replacement

Verified Application Scenarios for 4-O-alpha-D-Glucopyranosyl-D-fructose Based on Quantitative Evidence


Analytical Reference Standard for Carbohydrate Chromatography and Mass Spectrometry

High-purity maltulose monohydrate (≥99%) with well-characterized physical constants—melting point 137 °C (dec.), specific rotation [α]22/D +57° (c = 2 in H2O)—serves as a validated reference standard for HPLC, GC-MS, and NMR identification of maltulose in honey authenticity testing and processed food analysis . The distinct thermal degradation signature (3-deoxy-D-glycero-pent-2-ulose formation at pH 7.5) provides an additional orthogonal marker for method validation [1].

Non-Crystallizing Syrup Formulation for High-Solids Liquid Sweeteners

Maltulose-containing syrups formulated at 10-60% maltulose content with total ketose composition of 40-80% remain non-crystallizing at ≥75% solids concentration, addressing the crystal precipitation failures observed with sucrose and high-maltose syrups under identical conditions . This property enables shelf-stable, high-concentration liquid sweetener products for food manufacturing.

Enzymatic Synthesis Process Development and Substrate Specificity Studies

The α-(1→4)-glucosidic linkage in maltulose is formed with yields in the 84-91% range using Lactobacillus acidophilus NCFM maltose phosphorylase in a one-pot coupled reaction from low-cost maltose . The broad acceptor specificity of LaMalP (accepting glucose, glucosamine, N-acetyl glucosamine, mannose, xylose, and L-fucose with yields ranging 13-99%) enables maltulose to serve as a model system for developing scalable enzymatic synthesis of diverse rare α-(1→4)-glucosidic disaccharides [1].

Selective Enzymatic Purification from Maltose-Containing Mixtures

Maltulose exhibits slow hydrolysis by purified glucoamylase from Aspergillus niger, while maltose is rapidly and completely hydrolyzed under identical conditions . This differential susceptibility enables selective enzymatic removal of residual maltose from maltulose preparations, a preparative strategy validated in the original purification of maltulose from alkaline isomerization reaction mixtures .

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